2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)-
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Overview
Description
2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- is an organic compound with the molecular formula C14H14BrNOS and a molecular weight of 324.23600 This compound features a quinoline ring substituted with a bromo group, a mercapto group, and a methyl group, along with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- typically involves multi-step organic reactionsThe final step involves the addition of the butanone moiety under controlled conditions to ensure the correct substitution pattern .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- involves its interaction with specific molecular targets. The bromo and mercapto groups can form covalent bonds with biological macromolecules, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-bromo-: Similar structure but lacks the quinoline ring and mercapto group.
3-Mercapto-2-butanone: Contains a mercapto group but lacks the quinoline ring and bromo group.
Uniqueness
2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- is unique due to the presence of the quinoline ring, which imparts specific biological activities not found in simpler analogs
Properties
IUPAC Name |
4-(6-bromo-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-8(17)3-5-11-9(2)16-13-6-4-10(15)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZTMWGDNCEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CCC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356953 |
Source
|
Record name | 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61640-19-5 |
Source
|
Record name | 2-Butanone, 4-(6-bromo-4-mercapto-2-methyl-3-quinolinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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